N-(3-methoxybenzyl)-3,5-dimethylaniline
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Overview
Description
N-(3-methoxybenzyl)-3,5-dimethylaniline is an organic compound that belongs to the class of aniline derivatives It is characterized by the presence of a methoxybenzyl group attached to the nitrogen atom of the aniline ring, which also contains two methyl groups at the 3 and 5 positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-methoxybenzyl)-3,5-dimethylaniline can be achieved through several methods. One common approach involves the reductive amination of 3-methoxybenzaldehyde with 3,5-dimethylaniline. This reaction typically employs a reducing agent such as sodium borohydride (NaBH4) or sodium cyanoborohydride (NaBH3CN) in the presence of an acid catalyst like acetic acid. The reaction is carried out in a suitable solvent, such as methanol or ethanol, under mild conditions to yield the desired product .
Industrial Production Methods
On an industrial scale, the production of this compound may involve similar synthetic routes but with optimized reaction conditions to enhance yield and purity. The use of continuous flow reactors and automated systems can improve the efficiency and scalability of the process. Additionally, the purification of the final product may involve techniques such as recrystallization or chromatography to ensure high-quality output .
Chemical Reactions Analysis
Types of Reactions
N-(3-methoxybenzyl)-3,5-dimethylaniline can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, or halogenation
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4).
Substitution: Reagents like nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) for halogenation
Major Products Formed
Oxidation: Formation of 3-methoxybenzaldehyde or 3-methoxybenzoic acid.
Reduction: Formation of 3,5-dimethylaniline.
Substitution: Formation of nitro, sulfonyl, or halogenated derivatives of the original compound
Scientific Research Applications
N-(3-methoxybenzyl)-3,5-dimethylaniline has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the production of dyes, pigments, and other materials .
Mechanism of Action
The mechanism of action of N-(3-methoxybenzyl)-3,5-dimethylaniline involves its interaction with specific molecular targets and pathways. For instance, it may inhibit enzymes such as fatty acid amide hydrolase (FAAH), leading to increased levels of endocannabinoids and modulation of the endocannabinoid system. This can result in various physiological effects, including analgesic, anti-inflammatory, and neuroprotective activities .
Comparison with Similar Compounds
N-(3-methoxybenzyl)-3,5-dimethylaniline can be compared with other similar compounds, such as:
N-(3-methoxybenzyl)hexadec-9Z-enamide: Another benzylated alkamide with similar structural features but different biological activities.
N-(3-methoxybenzyl)-9Z,12Z-octadecenamide: A compound with a longer aliphatic chain, leading to different physicochemical properties and applications
Properties
IUPAC Name |
N-[(3-methoxyphenyl)methyl]-3,5-dimethylaniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO/c1-12-7-13(2)9-15(8-12)17-11-14-5-4-6-16(10-14)18-3/h4-10,17H,11H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YKYOCBJWMPINAU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NCC2=CC(=CC=C2)OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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